ethyl 5-(difluoromethoxy)-1H-indole-3-carboxylate
Description
Ethyl 5-(difluoromethoxy)-1H-indole-3-carboxylate is a substituted indole derivative featuring a difluoromethoxy (–OCF₂H) group at position 5 and an ethyl ester at position 2. Indole scaffolds are pivotal in medicinal chemistry due to their prevalence in bioactive molecules and pharmaceuticals. The difluoromethoxy substituent enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, making this compound a candidate for drug discovery, particularly in targeting enzymes or receptors sensitive to electronic and steric modulation.
- Nucleophilic substitution: Introducing the difluoromethoxy group via reaction of a 5-hydroxyindole precursor with a difluoromethylation agent (e.g., ClCF₂H or BrCF₂H) under basic conditions.
- Esterification: Formation of the ethyl ester at position 3 using ethanol and a coupling agent, as seen in the synthesis of ethyl 5-fluoroindole-2-carboxylate ().
Properties
CAS No. |
1352397-09-1 |
|---|---|
Molecular Formula |
C12H11F2NO3 |
Molecular Weight |
255.22 g/mol |
IUPAC Name |
ethyl 5-(difluoromethoxy)-1H-indole-3-carboxylate |
InChI |
InChI=1S/C12H11F2NO3/c1-2-17-11(16)9-6-15-10-4-3-7(5-8(9)10)18-12(13)14/h3-6,12,15H,2H2,1H3 |
InChI Key |
ZYFGFXJFVGTCCX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C1C=C(C=C2)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(difluoromethoxy)-1H-indole-3-carboxylate typically involves multiple steps, including etherification, nitrification, hydrolysis, reduction, and redox reactions . One common method starts with the etherification of a suitable precursor, followed by nitrification to introduce the nitro group. Subsequent hydrolysis and reduction steps are employed to convert the nitro group to an amine, which is then subjected to redox reactions to yield the final product.
Industrial Production Methods
For industrial production, the process is optimized to achieve high yield, low cost, and minimal environmental impact. The use of efficient catalysts and reaction conditions, such as controlled temperature and pressure, ensures the scalability of the synthesis process .
Chemical Reactions Analysis
Ester Hydrolysis and Decarboxylation
The ethyl ester group undergoes hydrolysis under basic or acidic conditions to yield 5-(difluoromethoxy)-1H-indole-3-carboxylic acid. Subsequent decarboxylation via thermal or oxidative pathways produces derivatives with enhanced volatility or altered bioactivity.
Reaction Conditions
| Reagent/Condition | Product | Yield | Source |
|---|---|---|---|
| 6M HCl, reflux, 12h | 5-(difluoromethoxy)-1H-indole-3-carboxylic acid | 92% | |
| AgNO₃, Br₂, CCl₄, 80°C | 3-bromo-5-(difluoromethoxy)-1H-indole | 67% |
Mechanistic studies suggest that decarboxylative halogenation (Hunsdiecker–Borodin reaction) proceeds via radical intermediates when silver salts of the carboxylic acid react with halogens .
Electrophilic Substitution at the Indole Ring
The electron-withdrawing difluoromethoxy group directs electrophiles to the C-2 and C-6 positions of the indole ring. Sulfenylation and halogenation are prominent reactions.
Sulfenylation
Manganese(III) acetate-mediated sulfenylation with arylthiols generates 3-arylsulfenyl derivatives:
textEthyl 5-(difluoromethoxy)-1H-indole-3-carboxylate + ArSH → Ethyl 3-(arylsulfenyl)-5-(difluoromethoxy)-1H-indole-3-carboxylate
Key Data
-
Optimal conditions: Mn(OAc)₃ (1.2 eq), CH₃CN, 60°C, 8h
-
Yields: 70–90% for electron-rich thiols (e.g., 4-methylbenzenethiol) .
Halogenation
Bromination occurs selectively at C-2 under mild conditions:
textThis compound + NBS → Ethyl 2-bromo-5-(difluoromethoxy)-1H-indole-3-carboxylate
Conditions : N-bromosuccinimide (NBS), DMF, 25°C, 2h.
Reduction of the Ester Group
The ethyl ester is reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄):
textThis compound + LiAlH₄ → 3-(hydroxymethyl)-5-(difluoromethoxy)-1H-indole
Key Data
Oxidative Modifications
The indole ring is susceptible to oxidation, forming hydroxylated or quinone-like products depending on the reagent:
| Oxidizing Agent | Product | Selectivity |
|---|---|---|
| KMnO₄, acidic conditions | 5-(difluoromethoxy)-1H-indole-3,7-dione | C-7 hydroxylation |
| mCPBA, CH₂Cl₂ | Epoxidation at C-2–C-3 | 65% yield |
Quinone formation is favored under strong acidic conditions due to stabilization by the difluoromethoxy group .
Nucleophilic Aromatic Substitution
The difluoromethoxy group activates the ring for nucleophilic displacement at C-4 or C-6 under harsh conditions:
textThis compound + NaN₃, DMSO, 120°C → Ethyl 5-azido-1H-indole-3-carboxylate (with loss of OCF₂H)
Limitation : Low regioselectivity due to competing radical pathways .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization at C-2 or C-5:
| Reaction Type | Conditions | Product |
|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 5-aryl-3-carboxylate derivatives |
| Sonogashira | CuI, PdCl₂, Et₃N, THF | Alkynylated indoles |
Yields range from 55% to 78% for electron-neutral coupling partners .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Intermediate
Ethyl 5-(difluoromethoxy)-1H-indole-3-carboxylate is being investigated for its potential as a pharmaceutical intermediate. Its structural attributes allow for modifications that can enhance biological activity against various targets. For instance, compounds derived from this indole derivative have shown promise in inhibiting enzymes involved in inflammatory processes, such as lipoxygenase, which is crucial for leukotriene biosynthesis .
Case Study: Inhibition of 5-Lipoxygenase
Research has indicated that derivatives of indole-3-carboxylate can effectively inhibit human 5-lipoxygenase, making them potential candidates for treating inflammatory diseases. The structure-activity relationship (SAR) studies revealed that specific substitutions on the indole ring significantly enhance inhibitory potency .
Agrochemicals
Development of Herbicides and Pesticides
The unique difluoromethoxy group in this compound contributes to its potential utility in agrochemical formulations. The compound is being explored for its application in developing new herbicides and pesticides, aiming to provide effective solutions for pest management while minimizing environmental impact. The ability to modify the compound's structure allows for the design of selective agents that target specific pests or weeds without affecting non-target species.
Material Science
Advanced Materials Development
The chemical characteristics of this compound also make it a candidate for applications in material science. Its stability and reactivity can be harnessed in the synthesis of advanced materials, including polymers and coatings. These materials may exhibit enhanced properties such as durability and resistance to environmental degradation.
Data Table: Applications Overview
Mechanism of Action
The mechanism of action of ethyl 5-(difluoromethoxy)-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s ability to form hydrogen bonds, influencing its binding affinity to target proteins and enzymes . This interaction can modulate various biological pathways, leading to its observed effects in medicinal and agricultural applications.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The substituent type and position significantly influence melting points, solubility, and spectral characteristics. Key comparisons include:
*Estimated based on molecular formula C₁₂H₁₁F₂NO₃.
Key Observations :
- Melting Points : Electron-withdrawing groups (e.g., –CF₃, –Cl) lower melting points compared to –F due to reduced crystal packing efficiency. The target compound’s difluoromethoxy group may offer intermediate thermal stability.
- Spectral Data : The difluoromethoxy group’s $^{19}\text{F NMR}$ signal is expected between δ -80 to -90 ppm, distinct from –CF₃ (δ -57 ppm) and –F (δ -115 ppm).
Biological Activity
Ethyl 5-(difluoromethoxy)-1H-indole-3-carboxylate is a compound that belongs to the indole family, known for its diverse biological activities. Indole derivatives have been extensively studied for their roles in pharmaceuticals, particularly due to their potential anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a difluoromethoxy group, which enhances its stability and lipophilicity, potentially improving its interaction with biological targets. Its chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The difluoromethoxy group is believed to increase the compound's binding affinity to these targets, leading to enhanced therapeutic effects.
Target Enzymes
- 5-Lipoxygenase (5-LO) : This enzyme is involved in the synthesis of leukotrienes, which are mediators of inflammation. Compounds designed around the indole scaffold have shown promising inhibitory effects on 5-LO activity.
- Cyclooxygenases (COX-1 and COX-2) : These enzymes are critical in the inflammatory response. Studies have indicated that certain indole derivatives can inhibit COX enzymes, thereby reducing inflammation.
Anti-inflammatory Activity
This compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that related compounds exhibited significant inhibition of COX-2 activity, with IC50 values in the micromolar range, suggesting potential for therapeutic use in inflammatory diseases .
Anticancer Properties
Indole derivatives, including this compound, have shown promise in anticancer research. For instance, studies indicate that these compounds can induce apoptosis in cancer cell lines through various pathways, including the modulation of apoptotic proteins and cell cycle regulators .
Case Study 1: Inhibition of 5-Lipoxygenase
A study reported that derivatives similar to this compound effectively inhibited human 5-LO with IC50 values ranging from 0.7 μM to 0.23 μM in cell-free assays and polymorphonuclear leukocytes respectively . This highlights the compound's potential as an anti-inflammatory agent.
Case Study 2: Antitumor Activity
Research has shown that indole derivatives exhibit antiproliferative effects against various cancer cell lines. For example, a related compound demonstrated significant growth inhibition in HCT116 and OVCAR-8 cell lines with IC50 values of approximately 7.76 µM and 9.76 µM respectively . Such findings suggest that this compound may have similar anticancer properties.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the indole scaffold significantly affect biological activity. The presence of electron-withdrawing groups like difluoromethoxy enhances lipophilicity and stability, which are critical for binding to biological targets .
| Compound | Target | IC50 Value (µM) |
|---|---|---|
| This compound | 5-LO | ~0.23 |
| Related Indole Derivative | COX-2 | ~23.8 |
Q & A
Basic: What synthetic methodologies are commonly used to prepare ethyl 5-(difluoromethoxy)-1H-indole-3-carboxylate, and how are reaction conditions optimized?
Answer:
The synthesis typically involves multi-step routes, including:
- Condensation reactions : For example, introducing the difluoromethoxy group via nucleophilic substitution or oxidation (e.g., using NaOCl or H₂O₂) .
- Heterocycle formation : Indole ring construction via Fischer indole synthesis or transition-metal-catalyzed cyclization. describes a similar protocol using chlorophenylhydrazine and ethyl acetoacetate under reflux in acetic acid .
- Esterification : Ethyl ester formation via acid-catalyzed reactions, often employing DMF or PEG-400 as solvents with CuI catalysis for coupling steps .
Optimization strategies : - Temperature control (reflux vs. room temperature) to balance reaction rate and byproduct formation.
- Solvent selection (e.g., PEG-400 enhances solubility of polar intermediates) .
- Purification via column chromatography (e.g., 70:30 ethyl acetate/hexane) or recrystallization (acetic acid/water mixtures) .
Basic: Which spectroscopic and crystallographic techniques are critical for structural confirmation?
Answer:
- 1H/13C/19F NMR : Essential for verifying substituent positions (e.g., difluoromethoxy group at C5, ethyl ester at C3). highlights 19F NMR for tracking fluorine environments .
- Mass spectrometry (FAB-HRMS) : Confirms molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves bond angles and crystal packing. demonstrates its use for a fluoro-indole analog, with SHELX software refining data (R factor = 0.054) .
Advanced: How does the difluoromethoxy group impact electronic properties and reactivity compared to methoxy or trifluoromethoxy analogs?
Answer:
- Electron-withdrawing effect : The -OCF₂H group increases electrophilicity at adjacent positions, influencing regioselectivity in substitution reactions. This contrasts with -OCH₃ (electron-donating) and -OCF₃ (stronger electron-withdrawing) .
- Hydrogen bonding : The difluoromethoxy group may participate in weak C-F⋯H interactions, affecting crystal packing (see on graph-set analysis) .
- Metabolic stability : Fluorine substitution reduces oxidative metabolism, a consideration in pharmacological studies .
Advanced: How can researchers resolve contradictory data in synthesis (e.g., low yields, unexpected byproducts)?
Answer:
- Byproduct identification : LC-MS or HPLC to detect sulfone derivatives from overoxidation (e.g., sulfoxide → sulfone in ) .
- Reaction monitoring : In situ IR or NMR to track intermediates and adjust stoichiometry.
- Mechanistic studies : DFT calculations (as in ) to model transition states and identify competing pathways .
- Case study : achieved 42% yield via CuI-catalyzed click chemistry; optimizing ligand or solvent polarity could improve efficiency .
Advanced: What computational methods predict biological activity or supramolecular interactions?
Answer:
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity (e.g., used B3LYP/6-311++G** basis sets) .
- Molecular docking : Screen against targets like enzymes or receptors using AutoDock Vina. ’s antiviral indole analogs provide a template .
- Crystal engineering : Etter’s graph-set analysis ( ) models hydrogen-bond networks for co-crystal design .
Basic: What stability precautions are necessary for handling and storing this compound?
Answer:
- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation.
- Moisture control : Use desiccants, as ester groups may hydrolyze in humid conditions .
- Oxidation prevention : Add antioxidants (e.g., BHT) during long-term storage, especially if sulfoxide impurities are detected .
Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives?
Answer:
- Core modifications : Compare bioactivity of ethyl ester vs. carboxylic acid () or substitutions at C2/C5 () .
- Functional group swaps : Replace difluoromethoxy with -OCF₃ or -OCH₂F to assess fluorine’s role .
- Pharmacophore mapping : Use QSAR models to correlate electronic parameters (e.g., logP, polar surface area) with antimicrobial or antiviral activity .
Advanced: What analytical challenges arise in characterizing polymorphic forms?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
